molecular formula C9H12BrNO B8574424 2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

Cat. No. B8574424
M. Wt: 230.10 g/mol
InChI Key: ZSYKSPYVQYUBFL-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-bromo-1-(5-ethylpyridin-2-yl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-2-7-3-4-8(11-6-7)9(12)5-10/h3-4,6,9,12H,2,5H2,1H3

InChI Key

ZSYKSPYVQYUBFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(CBr)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 225 mL 1,4-dioxane and 225 mL water, 75 g (0.5639 mol) of 5-ethyl-2-vinyl-pyridine was added, followed by 149 g (0.8371 mol) N-bromosuccinimide was added in to it, Reaction mixture was stirred at 25-30° C. for 4 hr. and subsequently quenched with excess water. Product was extracted with dichloromethane. Organic layer was separated and dried over calcium chloride. On concentrating the organic layer and purifying the residue, it gave 110.24 g (85%) of desired product.
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

5.5 g (0.0344 mol) liq. Bromine was added to a solution of 7.83 g (0.0658 mol) KBr dissolved in 100 ml water. Reaction mixture was heated to 60-65° C. and 5 g (0.0376 mol) of 5-ethyl-2-vinyl-pyridine was added into it in 10 min. Reaction mixture was stirred for 30 min. and quenched with excess of water. Product was extracted with dichloromethane, which was separated, dried, concentrated and purified to get 7.43 g (86%) of the titled product.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods III

Procedure details

To a solution at −5° C., of 50 g (0.3759 mol) 5-ethyl-2-vinyl-pyridine dissolved in a mixture of 2504 mL dimethylsulfoxide and 13.5 my water was added 99.3 g (0.5578 mole) N-bromosuccinimide and stirring was continued for 30 min. at 0 to −5° C. Reaction mixture was quenched with 2500 mL water and the product was extracted with dichloromethane. Organic layer was dried (calcium chloride); concentrated and purified to get the desired product. Yield of the product was 76.09 g (88%). The two side products in this reaction found were 2-acetyl-5-ethyl-pyridine (5%) and 2-(1-bromo vinyl)-5-ethyl-pyridine (6%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2504 mL
Type
solvent
Reaction Step One
Quantity
99.3 g
Type
reactant
Reaction Step Two

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